An In-Depth Technical Guide to 3-(4-hydroxypyrimidin-5-yl)propanoic acid
An In-Depth Technical Guide to 3-(4-hydroxypyrimidin-5-yl)propanoic acid
Abstract
This technical guide provides a comprehensive overview of 3-(4-hydroxypyrimidin-5-yl)propanoic acid, a molecule of significant interest in medicinal chemistry and drug discovery. Despite the current scarcity of direct experimental literature on this specific compound, its structural features—a hydroxylated pyrimidine core linked to a propanoic acid side chain—suggest a rich potential for biological activity. This document, therefore, serves as a foundational resource for researchers, scientists, and drug development professionals. It synthesizes information from established pyrimidine chemistry to present a detailed analysis of the molecule's structure, including its crucial tautomeric nature. Furthermore, a plausible, expertly-devised synthetic route is proposed, complete with a step-by-step protocol and a discussion of the underlying chemical principles. Predicted spectroscopic data (NMR, IR, and Mass Spectrometry) are provided to aid in the characterization of the synthesized compound. Finally, potential applications and biological activities are explored, drawing parallels with structurally related pyrimidine derivatives that have demonstrated a wide range of pharmacological effects. This guide is intended to empower researchers to embark on the synthesis, characterization, and evaluation of this promising molecule.
Introduction and Molecular Overview
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including natural products and synthetic drugs.[1][2][3] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems.[4] The derivatization of the pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with diverse activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][5]
This guide focuses on a specific, yet underexplored, derivative: 3-(4-hydroxypyrimidin-5-yl)propanoic acid . This molecule uniquely combines the key pharmacophoric features of a 4-hydroxypyrimidine ring with a flexible propanoic acid side chain at the 5-position. The propanoic acid moiety can influence solubility, and metabolic stability, and provide a handle for further chemical modification, while the 4-hydroxypyrimidine core is known to engage in crucial biological interactions, often through hydrogen bonding.
Due to the limited availability of direct experimental data for this compound in the public domain, this guide adopts a predictive and deductive approach, grounded in established principles of organic chemistry and medicinal chemistry. The information presented herein is designed to be a robust starting point for any research program aimed at synthesizing and investigating this molecule.
Chemical Structure and Physicochemical Properties
Structural Elucidation and Tautomerism
The chemical structure of 3-(4-hydroxypyrimidin-5-yl)propanoic acid is defined by a pyrimidine ring substituted at the 4-position with a hydroxyl group and at the 5-position with a propanoic acid chain.
A critical aspect of the chemistry of 4-hydroxypyrimidine and its derivatives is the existence of keto-enol tautomerism.[6][7] The "hydroxy" (enol) form is in equilibrium with its more stable keto tautomer, 3-(4-oxo-1,4-dihydropyrimidin-5-yl)propanoic acid (also named 3-(4(3H)-pyrimidinone-5-yl)propanoic acid). In most contexts, particularly in polar solvents and the solid state, the keto form is expected to predominate due to the greater stability of the amide-like functionality.[8][9] This tautomeric equilibrium is crucial as it dictates the molecule's hydrogen bonding capabilities and, consequently, its potential interactions with biological targets.
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IUPAC Name (Hydroxy form): 3-(4-hydroxypyrimidin-5-yl)propanoic acid
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IUPAC Name (Keto form): 3-(4-oxo-1,4-dihydropyrimidin-5-yl)propanoic acid
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Molecular Formula: C₇H₈N₂O₃
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Molecular Weight: 168.15 g/mol
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SMILES (Hydroxy form): OC(=O)CCc1cncnc1O
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SMILES (Keto form): O=C(O)CCc1c[nH]c(=O)nc1
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InChI (Keto form): InChI=1S/C7H8N2O3/c10-6(11)2-1-5-3-8-7(12)9-4-5/h3-4H,1-2H2,(H,10,11)(H,8,9,12)
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties of 3-(4-hydroxypyrimidin-5-yl)propanoic acid. These values are computationally derived and serve as a useful guide for experimental design.
| Property | Predicted Value | Notes |
| pKa (acidic) | ~4.5 | For the carboxylic acid proton. |
| pKa (basic) | ~2.0 | For the pyrimidine ring nitrogen. |
| LogP | -0.9 | Indicates good water solubility. |
| Topological Polar Surface Area (TPSA) | 88.1 Ų | Suggests potential for good cell permeability. |
| Hydrogen Bond Donors | 3 | (Carboxylic acid OH, two N-H in keto form) |
| Hydrogen Bond Acceptors | 4 | (Carboxylic acid C=O, pyrimidine N, pyrimidine C=O) |
Proposed Synthesis Protocol
While a specific synthesis for 3-(4-hydroxypyrimidin-5-yl)propanoic acid has not been reported, a robust and logical synthetic route can be designed based on the well-established principles of pyrimidine synthesis. The classical approach involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with a nitrogen-containing nucleophile like urea, thiourea, or guanidine.[10][11]
The proposed synthesis starts from diethyl malonate and proceeds through the formation of a key 1,3-dicarbonyl precursor.
Rationale for Synthetic Design
The chosen strategy, often referred to as a variation of the Biginelli or a related pyrimidine synthesis, is highly versatile and reliable for constructing the pyrimidine core.[12] The key is the creation of a suitable 3-carbon component that already contains the propanoic acid side chain or a precursor thereof. Diethyl malonate is an inexpensive and readily available starting material that allows for facile introduction of the side chain via Michael addition. The subsequent cyclization with urea is a standard and high-yielding method for forming the 4,6-dihydroxypyrimidine ring system, which can then be selectively manipulated to yield the final product.
Visualized Synthetic Workflow
Sources
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